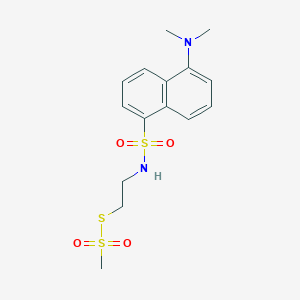

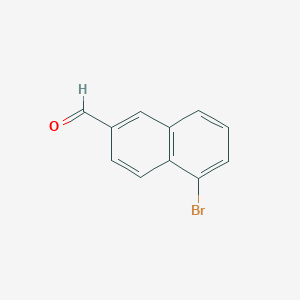

1,2,6-三-O-乙酰基-3,4-二-O-苄基-α-D-甘露吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose often involves complex chemical pathways that include selective acetylation and glycosylation steps. For instance, the synthesis of related mannopyranose derivatives involves steps like per-O-acetylation, formation of acetobromomannose, and orthoester formation, followed by hydrolysis and triflation to introduce various functional groups necessary for further chemical reactions (Toyokuni et al., 2004).

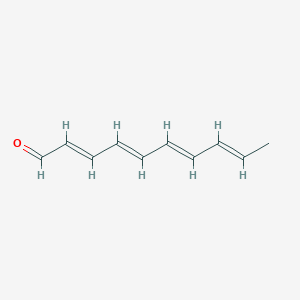

Molecular Structure Analysis

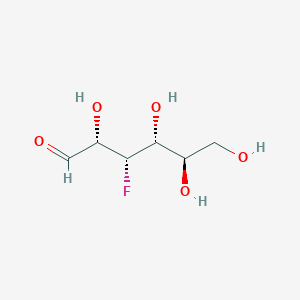

The molecular structure of mannopyranose derivatives is characterized by their cyclic pyranose form, with acetyl and benzyl groups attached at specific positions. These groups influence the physical and chemical properties of the compound, such as reactivity and solubility. X-ray crystallography and NMR studies are commonly used to determine the exact structure and confirm the positions of these substituents on the mannopyranose ring (Turney et al., 2019).

Chemical Reactions and Properties

Mannopyranose derivatives participate in various chemical reactions, including glycosylation, where they act as glycosyl donors in the synthesis of oligosaccharides. The presence of acetyl and benzyl protecting groups allows for selective activation and reaction at specific hydroxyl groups, enabling the synthesis of complex carbohydrates with desired linkages (Kaur & Hindsgaul, 1991).

科学研究应用

生物技术和制药中的微生物甘露糖苷酶

对微生物甘露糖苷酶的研究(微生物甘露糖苷酶裂解杂-1,4-β-d-甘露聚糖中的 1,4-β-甘露吡喃糖苷键以产生甘露糖)对 1,2,6-三-O-乙酰基-3,4-二-O-苄基-α-D-甘露吡喃糖等化合物的合成具有重要意义。这些酶对于甘露聚糖的解聚至关重要,在生物乙醇生产、烷基糖苷合成和制药中都有应用,为理解和应用 1,2,6-三-O-乙酰基-3,4-二-O-苄基-α-D-甘露吡喃糖在各个领域奠定了基础 (Chauhan & Gupta,2017)。

抗菌剂的合成

该化合物的相关结构,如三唑,因其广泛的生物活性(包括抗菌特性)而被广泛综述。这对于合成对各种病原体具有潜在活性的化合物尤为重要,证明了 1,2,6-三-O-乙酰基-3,4-二-O-苄基-α-D-甘露吡喃糖在促进新型抗菌策略中的化学通用性和潜力 (Verma 等,2019)。

材料科学与纳米技术

在材料科学中,1,2,6-三-O-乙酰基-3,4-二-O-苄基-α-D-甘露吡喃糖的衍生物可用作设计具有独特性质的材料的构件。对苯-1,3,5-三甲酰胺 (BTA) 等化合物的研究表明,这种分子结构在从纳米技术到聚合物加工和生物医学应用的应用中具有潜力,突出了化学设计在材料创新中的作用 (Cantekin 等,2012)。

抗肿瘤和抗癌研究

1,2,6-三-O-乙酰基-3,4-二-O-苄基-α-D-甘露吡喃糖及其类似物的结构已被探索用于抗肿瘤活性。对杂环化合物及其衍生物(包括三嗪和含三唑的杂化物)的研究显示出开发新的抗癌疗法的巨大潜力。这些研究强调了此类化合物在设计对各种癌症具有更高疗效的药物中的重要性 (Cascioferro 等,2017)。

未来方向

Given its role as a crucial building block for the synthesis of a myriad of specialized pharmaceuticals, TDMBMP is likely to continue to be a focus of research in the field of biomedicine . Its versatility suggests that it may find use in the synthesis of new drugs tailored to combat a variety of diseases .

属性

IUPAC Name |

[(2R,3R,4S,5S,6R)-5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSOZVWQAKGBSC-JMTTVTNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。